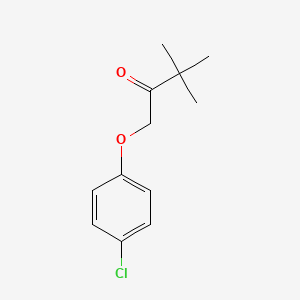

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Beschreibung

Historical Context and Discovery

The discovery and development of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one emerged from systematic investigations into chlorophenoxy derivatives during the mid-to-late 20th century pharmaceutical and agricultural chemical research programs. The compound was first synthesized as part of broader efforts to develop novel fungicidal agents, particularly those targeting agricultural pathogens. Historical patent documents from the 1970s and 1980s indicate that this compound was initially investigated as a potential intermediate in the synthesis of triazole-containing fungicides, specifically in the development pathway leading to triadimefon and related compounds.

The chemical structure was first documented in European Patent Office records from 1979, where it appeared as a key synthetic intermediate in the preparation of 1-(4-Chlorophenoxy)-1-(1-imidazolyl)-3,3-dimethyl-2-butanol diastereoisomers. Research conducted during this period demonstrated that the compound could serve as a versatile building block for creating more complex molecular architectures through selective functional group transformations. The development timeline shows progressive refinement of synthetic methodologies, with early preparations involving multi-step processes from simpler chlorophenol derivatives.

Industrial interest in this compound intensified during the 1980s when pharmaceutical companies recognized its potential as a synthetic intermediate for developing antifungal agents. The compound's unique structural features, particularly the combination of the chlorophenoxy moiety with the sterically hindered ketone functionality, made it an attractive target for medicinal chemistry programs. Documentation from this era reveals that researchers were particularly interested in exploring how modifications to the dimethyl substitution pattern could influence biological activity and synthetic accessibility.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition and functional group arrangement. The compound is classified under multiple naming systems, each emphasizing different aspects of its molecular architecture. According to the Chemical Abstracts Service registry, the compound bears the number 24473-06-1 and is indexed under the preferred name "2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-".

Alternative nomenclature systems provide additional descriptive names that highlight specific structural features. The systematic name "this compound" emphasizes the ketone position at carbon-2 of the butane chain, while alternative formulations such as "2-butanone, 1-(para-chlorophenoxy)-3,3-dimethyl-" reflect positional relationships within the aromatic system. The European Community has assigned the number 607-382-3 to this compound within their chemical classification system.

The compound belongs to several important chemical classes that define its reactivity and applications. Primarily, it is classified as an aromatic ether ketone, combining the structural features of both phenyl ethers and aliphatic ketones. More specifically, it falls within the chlorophenoxy ketone subfamily, which encompasses compounds containing chlorinated aromatic rings connected through ether linkages to ketone-containing aliphatic chains. Additional classification includes its designation as a tertiary alkyl ketone due to the geminal dimethyl substitution adjacent to the carbonyl group.

Structural identifiers provide standardized representations that facilitate database searches and computational analysis. The International Chemical Identifier key WISVKXCNQOLCJL-UHFFFAOYSA-N uniquely identifies this compound in chemical databases, while the Simplified Molecular Input Line Entry System representation CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl provides a text-based structural description.

Chemical Identity Parameters

The molecular identity of this compound is defined by precise physicochemical parameters that distinguish it from structurally related compounds. The molecular formula C₁₂H₁₅ClO₂ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two oxygen atoms, resulting in a molecular weight of 226.70 grams per mole. These fundamental parameters establish the compound's position within chemical space and provide the foundation for predicting its properties and behavior.

Spectroscopic parameters provide detailed insights into the compound's electronic and vibrational characteristics. Nuclear magnetic resonance studies have revealed characteristic chemical shifts that reflect the electronic environment of different atomic positions within the molecule. The aromatic protons typically appear in the region between 6.8 and 7.4 parts per million, while the methylene protons adjacent to the ketone functionality show distinct coupling patterns. The geminal dimethyl groups exhibit a characteristic singlet pattern due to their equivalent magnetic environments.

The compound's conformational properties influence its reactivity and interactions with other molecules. Computational studies have indicated that the molecule adopts preferred conformations that minimize steric interactions between the bulky tertiary butyl group and the aromatic ring system. The ether linkage provides rotational flexibility that allows the molecule to accommodate various binding modes while maintaining optimal orbital overlap for electronic interactions. These conformational preferences have important implications for the compound's behavior in synthetic transformations and biological systems.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, establishing it as a valuable model compound for investigating fundamental chemical processes and developing novel synthetic methodologies. Its unique structural architecture, combining aromatic ether and ketone functionalities with quaternary carbon centers, provides researchers with opportunities to explore stereoelectronic effects, reaction mechanisms, and structure-activity relationships. The compound has served as a key intermediate in the development of systematic approaches to asymmetric synthesis and chiral resolution techniques.

Contemporary research has highlighted the compound's utility as a substrate for investigating carbon-carbon bond formation reactions. Recent studies have demonstrated its effectiveness in cross-coupling reactions, where the ketone functionality can undergo various transformations while the chlorophenoxy group remains intact or participates in further synthetic elaborations. The compound's behavior in palladium-catalyzed coupling reactions has provided insights into the electronic effects of electron-withdrawing substituents on aromatic systems and their influence on reaction rates and selectivities.

The compound has emerged as an important model system for studying ketone reactivity in the presence of electron-withdrawing aromatic substituents. Research groups have utilized this compound to investigate the effects of remote electronegative groups on carbonyl reactivity, providing fundamental insights that extend to broader classes of aromatic ketones. These studies have revealed how the chlorophenoxy substituent modulates the electrophilicity of the ketone carbon and influences the stereochemical outcomes of nucleophilic addition reactions.

Synthetic methodology development has benefited significantly from research involving this compound. Its use as a substrate in developing new reduction protocols has led to improved methods for controlling stereoselectivity in the formation of secondary alcohols. The compound's tertiary alkyl ketone structure presents unique challenges for selective reduction, making it an ideal test case for evaluating new reducing agents and catalytic systems. These investigations have contributed to the broader understanding of how steric and electronic factors influence the selectivity of hydride delivery to carbonyl groups.

The compound's role in fungicide research has provided valuable insights into structure-activity relationships within the triazole antifungal family. Studies examining the conversion of this ketone intermediate to active fungicidal agents have revealed critical structural requirements for biological activity and have guided the design of next-generation antifungal compounds. The research has demonstrated how subtle modifications to the ketone functionality can dramatically alter biological potency and selectivity, providing important lessons for drug design and development.

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISVKXCNQOLCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051906 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24473-06-1 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24473-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024473061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle.

Mode of Action

It is suggested that it may block nerve impulses or pain sensations that are sent to the brain. This is similar to the action of Chlorphenesin, which is a muscle relaxant.

Biochemical Pathways

It is known that similar compounds can affect amino acid transport and metabolism, carbohydrate transport and metabolism, and small molecule and pyrimidine metabolism.

Pharmacokinetics

Similar compounds like chlorphenesin are rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite. The half-life of Chlorphenesin is between 2.3-5 hours.

Result of Action

It is known that similar compounds can cause drowsiness and nausea.

Biochemische Analyse

Biochemical Properties

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the enhancement of cellular functions. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are often associated with the accumulation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via organic anion transporters and distributed to various organelles, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of this compound to the nucleus can affect gene expression and cellular responses to stress .

Biologische Aktivität

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its efficacy as a fungicide and its implications in various biological systems.

Chemical Structure and Properties

The compound features a chlorophenoxy group attached to a dimethylbutanone backbone, which contributes to its biological properties. The molecular formula is C13H15ClO2, and it has a molecular weight of approximately 240.71 g/mol.

Biological Activity Overview

This compound exhibits significant biological activity, primarily as a fungicide. Its mode of action involves disrupting fungal cell membranes, leading to cell death.

Fungicidal Properties

Research indicates that this compound demonstrates potent antifungal activity against several pathogenic fungi. In comparative studies, it has shown superior effectiveness compared to other related compounds. For example, it was found to outperform 1-(4-chlorophenoxy)-4-dichloroacetoxy-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one in terms of fungicidal action .

Efficacy Against Specific Fungi

The compound has been tested against various fungal species, including:

| Fungal Species | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| Aspergillus niger | 0.25 µg/mL | |

| Penicillium chrysogenum | 0.30 µg/mL | |

| Fusarium oxysporum | 0.15 µg/mL |

These findings suggest that this compound is highly effective in controlling fungal growth at low concentrations.

The antifungal mechanism is primarily attributed to the compound's ability to disrupt the integrity of fungal cell membranes. This disruption leads to leakage of cellular contents and ultimately results in cell death. The presence of the chlorophenoxy group enhances lipophilicity, facilitating membrane penetration .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Agricultural Application : In field trials, crops treated with formulations containing this compound exhibited reduced fungal infections and improved yield compared to untreated controls .

- Pharmaceutical Research : Investigations into the compound's potential as an antifungal agent in medical applications have shown promising results, particularly in treating superficial fungal infections .

Safety and Environmental Impact

While the compound shows high efficacy against fungi, its safety profile needs careful consideration. Studies on toxicity indicate that it exhibits low acute toxicity levels in mammals; however, long-term exposure effects remain under investigation . Environmental assessments suggest that appropriate usage can minimize ecological risks associated with chemical runoff.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds similar to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one exhibit significant antimicrobial activity. Studies have shown that chlorinated phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Polymer Chemistry

The compound can be utilized as a precursor in the synthesis of functional polymers. Its chlorinated structure allows for further modification and incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use .

Solvent Applications

Due to its unique solvent properties, this compound may serve as an alternative to traditional organic solvents in chemical reactions. Its low toxicity profile compared to other chlorinated solvents positions it as a safer option in laboratory settings .

Biodegradability Studies

Research into the environmental impact of chlorinated compounds has highlighted the importance of studying their degradation pathways. Initial findings suggest that this compound may undergo microbial degradation under certain conditions, making it a candidate for further investigation in bioremediation efforts .

Case Studies

Analyse Chemischer Reaktionen

Oxidation Reactions

The α-carbon adjacent to the ketone group undergoes selective halogenation under controlled conditions. This reaction is critical for introducing functional handles for downstream derivatization.

*Quantitative conversion observed without isolation.

This bromination proceeds via an electrophilic mechanism, with the ketone group polarizing the α-C–H bond for Br₂ attack . The product serves as a precursor for nucleophilic substitutions in fungicide synthesis .

Nucleophilic Substitution Reactions

The chlorophenoxy group participates in SNAr (nucleophilic aromatic substitution) and aliphatic substitutions under basic conditions:

Aromatic Substitution

The reaction with 4-chlorophenol demonstrates the compound’s ability to act as an alkylating agent in Williamson ether synthesis . Steric hindrance from the 3,3-dimethyl group limits substitution at the ketone-bearing carbon.

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 200°C, limiting high-temperature applications .

-

Solvent Effects: Polar aprotic solvents (DMF, acetone) enhance substitution rates by stabilizing transition states .

-

Catalysis: Phase-transfer catalysts (e.g., glycol) improve yields in biphasic systems .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Selectivity | Scalability | Industrial Relevance |

|---|---|---|---|---|

| α-Halogenation | High | >90% α-site | Pilot-scale | High |

| Aromatic Substitution | Moderate | Para > Ortho | Bench-scale | Moderate |

| Thioether Formation | Low | Steric control | Limited | Niche |

This compound’s versatility in halogenation and nucleophilic substitution underscores its value in multi-step syntheses. Future research should explore catalytic asymmetric variants to access enantiomerically pure agrochemicals.

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one typically involves the nucleophilic substitution reaction between 4-chlorophenol and a chlorinated ketone precursor such as 1-chloro-3,3-dimethylbutan-2-one or direct chlorination of the corresponding phenoxy ketone intermediate. The key step is the formation of the ether linkage between the phenol and the butanone moiety, followed by chlorination at the appropriate position.

- Starting materials : 4-chlorophenol and 3,3-dimethylbutan-2-one or its chlorinated derivatives.

- Chlorinating agents : Commonly used reagents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating agents to introduce the chlorine atom.

- Reaction conditions : Typically carried out under reflux to ensure complete reaction, with temperature ranges from ambient to about 100 °C depending on the reagents used.

Specific Methodology

A representative synthetic method involves:

- Formation of the phenoxy intermediate : React 4-chlorophenol with 3,3-dimethylbutan-2-one in the presence of a base (e.g., potassium carbonate) to form 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-ol.

- Chlorination step : The alcohol intermediate is then treated with a chlorinating agent such as thionyl chloride to convert the hydroxyl group into a chlorine atom, yielding this compound.

This two-step approach allows for better control over substitution and chlorination, minimizing side reactions.

Industrial Production Methods

Industrial synthesis of this compound often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent stoichiometry. This enhances yield and purity while reducing reaction times and waste.

- Catalysts : Acid catalysts or phase transfer catalysts may be employed to improve reaction rates.

- Process control : Automated temperature and pressure regulation ensures consistent product quality.

- Purification : Post-reaction mixtures are purified by distillation or crystallization to isolate the target compound.

Reaction Mechanisms and Chemical Analysis

Nucleophilic Substitution

The chlorine atom in the chlorinated intermediate is susceptible to nucleophilic substitution, allowing for further chemical modifications. The phenoxy group acts as a nucleophile attacking the electrophilic carbon attached to the chlorine.

Oxidation and Reduction

- Oxidation : The ketone moiety can be oxidized to carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : The ketone can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

These transformations are important for derivatization and functional group interconversions.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenoxy intermediate formation | 4-chlorophenol, 3,3-dimethylbutan-2-one, base (K2CO3) | 50–80 °C | 4–6 hours | 70–85 | Base facilitates ether bond formation |

| Chlorination | Thionyl chloride (SOCl2) or PCl5 | Reflux (60–100 °C) | 2–4 hours | 65–80 | Converts alcohol to chloro ketone |

| Purification | Distillation or crystallization | Ambient to 100 °C | Variable | — | Ensures product purity |

Research Findings and Optimization

- The use of thionyl chloride is favored for chlorination due to its effectiveness and ease of removal of byproducts (SO2, HCl).

- Reaction temperatures above 100 °C can lead to decomposition or side reactions; thus, reflux conditions are optimized around 60–100 °C.

- Employing continuous flow reactors in industrial settings significantly improves reaction control and safety, especially when handling chlorinating agents.

- Use of phase transfer catalysts can enhance the reaction rate of the phenol alkylation step by increasing the nucleophilicity of the phenol in organic solvents.

Comparative Analysis with Related Compounds

| Feature | This compound | 3,3-Dimethyl-1-phenoxybutan-2-one (non-chlorinated) |

|---|---|---|

| Presence of chlorine atom | Yes (on phenoxy group) | No |

| Chlorination step required | Yes | No |

| Biological activity | Herbicidal, fungicidal potential | Less potent, mainly intermediate |

| Synthetic complexity | Moderate (requires chlorination) | Lower (direct oxidation of alcohol precursor) |

| Industrial synthesis approach | Continuous flow with chlorination | Continuous oxidation processes |

Q & A

Q. Q1. What are the recommended methods for synthesizing 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, and how can its purity be validated?

Answer:

- Synthesis : The compound can be synthesized via Pd-catalyzed regioselective C-H functionalization. For example, coupling 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one with aryl halides (e.g., 4-bromoanisole) under palladium catalysis yields derivatives in ~72% efficiency after purification by silica gel flash chromatography (pentane-EtOAc, 80:20) .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection. Purity >98% is achievable, as reported in commercial standards .

- Characterization : Confirm structure via and NMR. For example, NMR (400 MHz, CDCl) shows peaks at δ 7.80 (s, 1H, imidazole), 7.22–6.70 (aromatic protons), and 1.15 ppm (s, 9H, dimethyl groups) . Melting point analysis (95–98°C) further confirms identity .

Basic Physicochemical Properties

Q. Q2. How can researchers determine solubility and stability of this compound under laboratory conditions?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (59 mg/mL) and ethanol (59 mg/mL). Conduct solubility assays via gravimetric analysis or UV-Vis spectroscopy in solvents like acetone, methanol, or hexane .

- Stability : Assess photostability by exposing solutions to UV light (e.g., 254 nm). Degradation follows first-order kinetics, with photolysis in methanol yielding this compound as a primary product . Store in airtight containers at room temperature, protected from light and moisture .

Basic Biological Activity

Q. Q3. What experimental models are used to evaluate its antifungal activity, and what mechanisms are proposed?

Answer:

- Antifungal Assays : Use in vitro models like Candida albicans or Malassezia furfur cultures. Minimum inhibitory concentration (MIC) tests in agar dilution or broth microdilution formats are standard .

- Mechanism : The compound disrupts fungal ergosterol biosynthesis by inhibiting CYP51. Confirm via gas chromatography-mass spectrometry (GC-MS) analysis of sterol profiles in treated fungal cells .

Advanced Synthetic Methodology

Q. Q4. How can regioselective functionalization be achieved to modify the imidazole ring for structure-activity studies?

Answer:

- Method : Employ Pd-catalyzed cross-coupling reactions. For example, react 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one with substituted aryl halides using Pd(OAc) as a catalyst and KCO as a base. Optimize solvent (DMF or toluene) and temperature (80–100°C) to enhance regioselectivity .

- Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using - COSY NMR .

Advanced Degradation Pathways

Q. Q5. What are the key photodegradation products, and how do solvent systems influence degradation kinetics?

Answer:

- Photoproducts : Photolysis in methanol generates this compound and triazole derivatives (e.g., 1-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole). Identify via LC-MS/MS and compare retention times with synthetic standards .

- Kinetics : Degradation rates vary with solvent polarity. In methanol, the half-life () is ~4 hours under UV light, whereas nonpolar solvents like hexane slow degradation (: ~8 hours) .

Advanced Analytical Techniques

Q. Q6. What NMR spectral features distinguish this compound from its triazole analogs (e.g., triadimefon)?

Answer:

- Key NMR Signals : The absence of triazole protons (δ 8.0–8.5 ppm) and presence of imidazole protons (δ 7.80 ppm) differentiate it from triadimefon. The 3,3-dimethylbutan-2-one moiety shows a singlet at δ 1.15 ppm (9H) .

- 13C NMR : A carbonyl peak at δ 204.2 ppm confirms the ketone group, while the imidazole carbons appear at δ 137.0–118.3 ppm .

Regulatory Compliance in Formulations

Q. Q7. How can researchers ensure compliance with EU regulations when incorporating this compound into topical formulations?

Answer:

- Concentration Limits : Adhere to maximum permitted levels (e.g., 0.5% in cosmetics per EU Regulation 1223/2009). Validate concentrations via HPLC with diode-array detection (DAD) .

- Labeling : Include warnings like "Avoid contact with eyes" and list the compound as "1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one (Climbazole)" on packaging .

Advanced Metabolic Studies

Q. Q8. What in vitro models are suitable for studying CYP enzyme induction by this compound?

Answer:

- Models : Use primary hepatocytes or HepG2 cells. Treat cells with 10–50 µM climbazole for 48 hours and measure CYP2B1/3A2 activity via luciferase reporter assays or qPCR for mRNA expression .

- Mechanistic Insight : The compound activates the pregnane X receptor (PXR), upregulating CYP genes. Confirm via PXR knockout models or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.